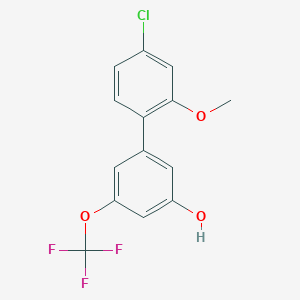![molecular formula C16H14F3NO2 B6384729 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol CAS No. 1261901-18-1](/img/structure/B6384729.png)
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol
Overview
Description
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol is a synthetic organic compound known for its unique chemical structure and properties. It belongs to the class of phenols and contains both a trifluoromethyl group and a dimethylaminocarbonyl group, which contribute to its distinct reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Dimethylaminocarbonyl Group: This step involves the reaction of a suitable phenyl derivative with dimethylamine and a carbonyl source under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted phenols with various functional groups.
Scientific Research Applications
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic group can form hydrogen bonds and participate in redox reactions, while the trifluoromethyl group can enhance its lipophilicity and membrane permeability. These properties enable the compound to modulate various biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
- 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid
- 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid
Uniqueness
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol is unique due to the presence of both a trifluoromethyl group and a dimethylaminocarbonyl group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
4-[3-hydroxy-5-(trifluoromethyl)phenyl]-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-20(2)15(22)11-5-3-10(4-6-11)12-7-13(16(17,18)19)9-14(21)8-12/h3-9,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCLAHJAVVYLMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686706 | |
| Record name | 3'-Hydroxy-N,N-dimethyl-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-18-1 | |
| Record name | [1,1′-Biphenyl]-4-carboxamide, 3′-hydroxy-N,N-dimethyl-5′-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261901-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Hydroxy-N,N-dimethyl-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol](/img/structure/B6384718.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol](/img/structure/B6384722.png)

![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol](/img/structure/B6384735.png)

